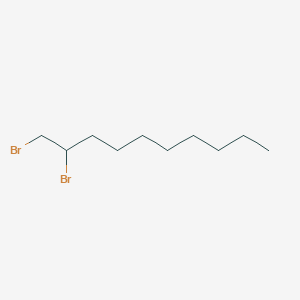

1,2-Dibromodecane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2-Dibromodecane is a useful research compound. Its molecular formula is C10H20Br2 and its molecular weight is 300.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Applications in Organic Synthesis

- Reagent in Synthesis : 1,2-Dibromodecane serves as an important reagent in organic synthesis. It is utilized in the Wurtz reaction, where it can react with sodium to form higher alkanes. This reaction is significant for producing long-chain hydrocarbons used in various industrial applications .

- Synthesis of Polymers : The compound is also employed in the synthesis of polymers. For instance, it can be used to create ionene polymers through step-growth polymerization, which are studied for their potential applications in drug delivery systems and as materials with specific ionic properties .

Material Science Applications

- Pseudorotaxanes Formation : Recent studies have highlighted the role of this compound in constructing complex molecular structures known as pseudorotaxanes. These structures have implications for developing advanced materials in chemical engineering and pharmaceuticals . The ability to form such supramolecular assemblies opens pathways for innovative drug delivery systems and smart materials.

- Nanotube Synthesis : this compound has been investigated for its interactions with covalent organic frameworks (COFs), specifically in the synthesis of molecular nanotubes. These nanotubes exhibit unique properties that can be harnessed for applications in nanotechnology and materials science .

Case Study 1: Polymer Development

A study demonstrated the use of this compound in synthesizing pH-sensitive ionenes that can be utilized for gene delivery systems. The resulting polymers showed significant promise due to their ability to form polyplexes with nucleic acids, highlighting their potential in biomedical applications .

Case Study 2: Supramolecular Chemistry

Research focused on the formation of pseudorotaxanes using this compound has shown that these compounds can stabilize complex molecular structures both in solution and solid states. This work emphasizes the importance of dibromoalkanes in supramolecular chemistry and their potential applications in creating advanced materials for various industries .

化学反应分析

Elimination Reactions

1,2-Dibromodecane undergoes dehydrohalogenation under basic conditions to form alkenes. When treated with potassium hydroxide (KOH) in aqueous ethanol, three isomeric alkenyl bromides (C₁₀H₁₉Br) are generated via β-elimination . These isomers include:

-

1-Bromo-1-decene

-

1-Bromo-2-decene

-

1-Bromo-9-decene

Subsequent treatment with sodium amide (NaNH₂) in dimethyl sulfoxide (DMSO) converts all isomers to 1-decyne (C₁₀H₁₈), confirming the terminal alkyne formation via dehydrohalogenation .

Mechanism :

-

Base (OH⁻) abstracts a β-hydrogen, forming a carbocation intermediate.

-

Bromide ion leaves, creating a double bond.

-

Stereochemical outcomes depend on the position of hydrogen abstraction (Zaitsev vs. anti-Zaitsev).

Nucleophilic Substitution Reactions

This compound participates in Sₙ2 reactions with strong nucleophiles (e.g., OH⁻, CN⁻, NH₃). The reaction proceeds via a bimolecular mechanism with inversion of configuration .

| Nucleophile | Product | Conditions |

|---|---|---|

| Hydroxide (OH⁻) | 1,2-Decanediol | Aqueous ethanol, heat |

| Cyanide (CN⁻) | 1-Cyano-2-bromodecane | DMSO, 60°C |

| Ammonia (NH₃) | 1-Amino-2-bromodecane | Ethanol, sealed tube, 100°C |

Key Observation : Steric hindrance from the long decane chain reduces reaction rates compared to shorter dibromoalkanes .

Biodegradation Pathways

Anaerobic microbial cultures (e.g., Dehalococcoides and Dehalogenimonas) degrade this compound via two distinct mechanisms :

Concerted Dihaloelimination

-

Catalyst : Organohalide-respiring bacteria (Dehalococcoides).

-

Products : Ethene (C₂H₄) and minor vinyl bromide (C₂H₃Br).

-

Isotope Fractionation : ΛC–Br = 1.4 ± 0.2 (εC = −1.8 ± 0.2‰; εBr = −1.22 ± 0.08‰).

Nucleophilic Substitution (Sₙ2)

-

Catalyst : Dehalogenimonas spp.

-

Products : Ethene exclusively.

-

Isotope Fractionation : ΛC–Br = 12 ± 4 (εC = −19.2 ± 3.5‰; εBr = −1.2 ± 0.5‰).

This pathway-dependent fractionation provides a biomarker for tracking environmental degradation .

Comparative Reaction Data

Mechanistic Insights

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of 1,2-dibromodecane for reproducibility in cross-coupling reactions?

- Methodological Answer : Use a two-step alkylation process involving 1,10-dibromodecane and phthalimidopropylamine in acetonitrile under nitrogen atmosphere, maintaining a 1:10 molar ratio to achieve >85% yield . Monitor reaction progress via thin-layer chromatography (TLC) and purify using preparative reversed-phase chromatography with DIAION HP-20 beads to remove bipyridyl byproducts . Validate purity via 1H NMR by comparing integral ratios of end-group protons (e.g., phthalimide protons at δ 7.8–7.9 ppm) to main-chain methylene signals (δ 1.2–1.6 ppm) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Prioritize fume hood use due to its volatility (boiling point: 95.7°C ) and potential respiratory irritation. Wear nitrile gloves and chemical-resistant aprons to prevent dermal exposure, as alkyl bromides are alkylating agents with mutagenic risks . Store in amber glass containers under inert gas to prevent photodegradation and hydrolysis. Conduct regular waste audits to ensure compliance with EPA guidelines for brominated alkane disposal .

Q. How can researchers characterize the thermodynamic properties of this compound for solvent compatibility studies?

- Methodological Answer : Use differential scanning calorimetry (DSC) to determine melting points (25–30°C ) and thermogravimetric analysis (TGA) to assess thermal stability. Compare experimental vapor pressure data (e.g., 133.8 kPa at 25°C ) with predictive models like the Antoine equation to identify deviations caused by impurities. Cross-validate with gas chromatography-mass spectrometry (GC-MS) to detect trace degradation products .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Employ density functional theory (DFT) calculations to model transition states in SN2 reactions, focusing on steric hindrance from the decane chain. Compare experimental kinetic data (e.g., rate constants in DMF vs. acetonitrile ) with computational predictions to identify solvent effects. Use isotopic labeling (e.g., 13C-labeled this compound) to track bromide displacement pathways via 13C-NMR .

Q. How can supramolecular hydrogels cross-linked with this compound-derived viologen polymers be optimized for biomedical applications?

- Methodological Answer : Synthesize viologen polymers (VP) by reacting this compound with 4,4’-bipyridyl in DMF, adjusting the VP chain length (e.g., n=20 units ) to modulate hydrogel stiffness. Characterize viscoelastic properties via rheometry and compare cytotoxicity profiles using in vitro assays (e.g., MTT assay on fibroblast cells). Address contradictions in gelation kinetics by varying α,α-cyclodextrin dimer concentrations .

Q. How should researchers resolve contradictions in reported boiling/melting points of this compound across literature sources?

- Methodological Answer : Perform systematic purity analysis using high-performance liquid chromatography (HPLC) to isolate batches with ≥99% purity. Re-measure properties under standardized conditions (e.g., 1 atm pressure, dry nitrogen environment) and publish datasets with raw DSC/TGA traces for transparency. Cross-reference with Perry’s Chemical Engineers’ Handbook for historical discrepancies (e.g., conflicting melting points in older editions ) .

Q. What computational models best predict the environmental persistence of this compound in aquatic systems?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives, incorporating parameters like octanol-water partition coefficients (log P ≈ 4.2) and molar refractivity. Validate with experimental microcosm studies tracking bromide ion release via ion chromatography. Address model limitations by integrating microbial community data from metagenomic analyses .

Q. Methodological Frameworks

Q. How to design a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question for this compound studies?

- Example : "Does the chain length of viologen polymers derived from this compound significantly affect hydrogel mechanical properties in tissue engineering applications?"

- Guidance : Use the PICO framework (Population: hydrogels; Intervention: VP chain length; Comparison: n=10 vs. n=20 units; Outcome: elastic modulus) to ensure specificity. Avoid overly broad questions (e.g., "What are the uses of this compound?") and ensure ethical compliance by excluding human trials without IRB approval .

Q. What strategies mitigate data reproducibility issues in this compound synthesis?

- Methodological Answer : Adopt open-science practices by publishing detailed synthetic protocols (e.g., exact stoichiometry, solvent grades) on platforms like ChemRxiv. Use blockchain-enabled lab notebooks to timestamp procedural adjustments. Collaborate with third-party labs for inter-laboratory validation, addressing contradictions in yield or purity .

Q. Data Presentation

| Property | Value | Method | Reference |

|---|---|---|---|

| Boiling Point (°C) | 95.7 | Perry’s Handbook | |

| Melting Point (°C) | 25–30 | Kanto Reagent Catalog | |

| Vapor Pressure (kPa) | 133.8 at 25°C | Perry’s Handbook | |

| Log P | ~4.2 | Estimated via QSAR |

属性

CAS 编号 |

28467-71-2 |

|---|---|

分子式 |

C10H20Br2 |

分子量 |

300.07 g/mol |

IUPAC 名称 |

1,2-dibromodecane |

InChI |

InChI=1S/C10H20Br2/c1-2-3-4-5-6-7-8-10(12)9-11/h10H,2-9H2,1H3 |

InChI 键 |

XBRBOTTWTQOCJH-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC(CBr)Br |

规范 SMILES |

CCCCCCCCC(CBr)Br |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。